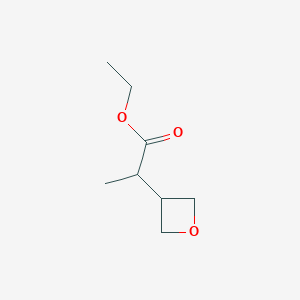

Ethyl 2-(oxetan-3-yl)propanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(oxetan-3-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-3-11-8(9)6(2)7-4-10-5-7/h6-7H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLHVVIROPQYOIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C1COC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of Ethyl 2-(oxetan-3-yl)propanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust two-step synthetic pathway for the preparation of Ethyl 2-(oxetan-3-yl)propanoate, a valuable building block in medicinal chemistry and drug development. The synthesis involves a Horner-Wadsworth-Emmons (HWE) olefination to form the intermediate, ethyl 2-(oxetan-3-ylidene)propanoate, followed by a catalytic hydrogenation to yield the final saturated product. This document provides detailed experimental protocols, quantitative data, and logical diagrams to facilitate the replication and optimization of this synthetic route.

I. Synthetic Strategy Overview

The synthesis of this compound is achieved through a sequential two-step process. The initial step involves the creation of an α,β-unsaturated ester intermediate, ethyl 2-(oxetan-3-ylidene)propanoate, via a Horner-Wadsworth-Emmons (HWE) reaction. This is followed by the saturation of the carbon-carbon double bond through catalytic hydrogenation to afford the target molecule.

Caption: Overall synthetic workflow for this compound.

II. Experimental Protocols

Step 1: Synthesis of Ethyl 2-(oxetan-3-ylidene)propanoate

This step utilizes the Horner-Wadsworth-Emmons reaction to couple oxetan-3-one with triethyl 2-phosphonopropionate, yielding the α,β-unsaturated ester intermediate.[1][2] This reaction is known for its high yield and stereoselectivity, typically favoring the formation of the (E)-isomer.[3]

Reaction Scheme:

Caption: Horner-Wadsworth-Emmons reaction for the synthesis of the intermediate.

Methodology:

A mixture of an aldehyde or ketone, the phosphonate reagent, and a base are stirred, often without a solvent.[3] For the synthesis of α-methyl-α,β-unsaturated esters, lithium hydroxide monohydrate (LiOH·H₂O) or barium hydroxide octahydrate (Ba(OH)₂·8H₂O) have proven effective as bases.[3]

-

Reagents:

-

Oxetan-3-one (1.0 eq)

-

Triethyl 2-phosphonopropionate (1.0-1.2 eq)

-

LiOH·H₂O (1.0-1.5 eq) or Ba(OH)₂·8H₂O (1.0-1.5 eq)

-

-

Procedure:

-

To a round-bottom flask, add oxetan-3-one, triethyl 2-phosphonopropionate, and the chosen base.

-

The mixture is stirred vigorously at room temperature. The reaction can also be performed in a solvent such as tetrahydrofuran (THF).

-

The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove the phosphate byproduct.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

-

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 83-97% (typical for similar reactions) | [3] |

| (E)-Selectivity | 92-99% (typical for similar reactions) | [3] |

| Molecular Formula | C₈H₁₂O₃ | [4][5] |

| Molecular Weight | 156.18 g/mol | [4] |

Characterization Data for Ethyl 2-(oxetan-3-ylidene)propanoate:

Step 2: Synthesis of this compound

The second step involves the reduction of the carbon-carbon double bond of the α,β-unsaturated ester intermediate via catalytic hydrogenation to yield the final saturated product.

Reaction Scheme:

Caption: Catalytic hydrogenation of the intermediate to the final product.

Methodology:

Catalytic hydrogenation is a standard procedure for the reduction of alkenes. A variety of catalysts and conditions can be employed.

-

Reagents and Materials:

-

Ethyl 2-(oxetan-3-ylidene)propanoate (1.0 eq)

-

Catalyst (e.g., 5-10% Palladium on Carbon, Pd/C)

-

Solvent (e.g., Ethanol, Ethyl Acetate)

-

Hydrogen gas (H₂)

-

Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

-

-

Procedure:

-

Dissolve ethyl 2-(oxetan-3-ylidene)propanoate in a suitable solvent in a hydrogenation flask.

-

Carefully add the hydrogenation catalyst to the solution.

-

Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm).

-

Stir the reaction mixture at a specified temperature (often room temperature) until the reaction is complete (monitored by TLC, GC, or hydrogen uptake).

-

Once complete, carefully vent the hydrogen and purge the system with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the filter cake with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

If necessary, purify the product by column chromatography.

-

Quantitative Data:

The specific yield and reaction conditions for the hydrogenation of ethyl 2-(oxetan-3-ylidene)propanoate are not detailed in the provided search results. However, the hydrogenation of α,β-unsaturated esters is generally a high-yielding reaction.

| Parameter | Expected Value |

| Yield | >90% (typical) |

| Purity | High, often requiring minimal purification |

Characterization Data for this compound:

Spectroscopic data for the final product is not available in the search results. Characterization would be confirmed using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm the saturation of the double bond and the integrity of the oxetane ring.

III. Summary of Quantitative Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Synthetic Step | Key Reagents | Typical Yield |

| Ethyl 2-(oxetan-3-ylidene)propanoate | C₈H₁₂O₃ | 156.18 | Horner-Wadsworth-Emmons | Oxetan-3-one, Triethyl 2-phosphonopropionate, Base | 83-97% |

| This compound | C₈H₁₄O₃ | 158.19 | Catalytic Hydrogenation | Ethyl 2-(oxetan-3-ylidene)propanoate, H₂, Catalyst | >90% (expected) |

IV. Logical Relationships and Experimental Workflow

The following diagram illustrates the logical flow of the synthesis, from starting materials to the final purified product, including the key processes and decision points.

Caption: Detailed experimental workflow for the two-step synthesis.

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of this compound. Researchers and professionals in drug development can utilize this information for the efficient and high-yield production of this important chemical entity. Further optimization of reaction conditions may be necessary to achieve desired purity and yield on a larger scale.

References

- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [guidechem.com]

- 5. PubChemLite - Ethyl 2-(oxetan-3-ylidene)propanoate (C8H12O3) [pubchemlite.lcsb.uni.lu]

- 6. mdpi.com [mdpi.com]

- 7. rsc.org [rsc.org]

- 8. Ethyl 2-(oxetan-3-ylidene)acetate | C7H10O3 | CID 53308471 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of Ethyl 2-(oxetan-3-yl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted chemical properties of Ethyl 2-(oxetan-3-yl)propanoate. Due to the limited availability of experimental data for this specific compound, this document combines information on its precursor, 2-(oxetan-3-yl)propanoic acid, with established principles of organic chemistry to offer a detailed profile. This guide includes predicted physicochemical properties, predicted spectral data, a plausible experimental protocol for its synthesis via Fischer esterification, and a visual representation of the synthetic workflow. This information is intended to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis.

Introduction

This compound is an organic compound featuring an oxetane ring, a four-membered cyclic ether, and a propanoate ester functional group. The oxetane motif is of significant interest in medicinal chemistry as it can serve as a polar surrogate for gem-dimethyl groups or carbonyl groups, potentially improving physicochemical properties such as solubility and metabolic stability of drug candidates. This guide aims to consolidate the available and predicted data on this compound to facilitate its synthesis and characterization in a laboratory setting.

Chemical Structure and Properties

The canonical SMILES representation for this compound is CCOC(=O)C(C)C1COC1. While specific experimental data for this compound is scarce, its properties can be predicted based on its structure and the known properties of its precursor, 2-(oxetan-3-yl)propanoic acid.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its precursor acid. It is important to note that the properties for the ethyl ester are largely predicted due to a lack of published experimental values.

| Property | 2-(Oxetan-3-yl)propanoic acid | This compound (Predicted) |

| CAS Number | 1517851-81-8[1][2] | 1467674-35-6 (Unconfirmed)[3] |

| Molecular Formula | C₆H₁₀O₃[1][2] | C₈H₁₄O₃ |

| Molecular Weight | 130.14 g/mol [1][2] | 158.19 g/mol |

| Boiling Point | Not available | ~180-200 °C (at 760 mmHg) |

| Density | Not available | ~1.05 g/cm³ |

| Solubility | Soluble in polar organic solvents | Soluble in common organic solvents |

Predicted Spectral Data

The following sections detail the predicted spectral characteristics for this compound, which are essential for its identification and characterization.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.7 - 4.5 | m | 2H | -O-CH ₂- (oxetane) |

| ~ 4.2 | q | 2H | -O-CH ₂-CH₃ (ethyl) |

| ~ 3.5 - 3.3 | m | 1H | -CH - (oxetane ring) |

| ~ 2.8 - 2.6 | m | 1H | -CH (CH₃)-COO- |

| ~ 1.3 | t | 3H | -O-CH₂-CH ₃ (ethyl) |

| ~ 1.2 | d | 3H | -CH(CH ₃)-COO- |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 173 | C =O (ester) |

| ~ 72 | -O-C H₂- (oxetane) |

| ~ 61 | -O-C H₂-CH₃ (ethyl) |

| ~ 45 | -C H(CH₃)-COO- |

| ~ 35 | -C H- (oxetane ring) |

| ~ 16 | -CH(C H₃)-COO- |

| ~ 14 | -O-CH₂-C H₃ (ethyl) |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the ester and oxetane functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2980-2850 | Medium-Strong | C-H stretching (alkane) |

| ~ 1735 | Strong | C=O stretching (ester) |

| ~ 1250-1050 | Strong | C-O stretching (ester and ether) |

| ~ 980 | Medium-Strong | Oxetane ring vibration |

Mass Spectrometry (MS) (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Ion |

| 158 | [M]⁺ (Molecular Ion) |

| 113 | [M - OCH₂CH₃]⁺ |

| 85 | [M - COOCH₂CH₃]⁺ |

| 71 | [C₄H₇O]⁺ (from oxetane ring fragmentation) |

| 43 | [CH₃CO]⁺ |

Experimental Protocols

The synthesis of this compound can be achieved through the Fischer esterification of its corresponding carboxylic acid.

Synthesis of this compound via Fischer Esterification

This protocol outlines a standard procedure for the synthesis of the target compound.

Materials:

-

2-(Oxetan-3-yl)propanoic acid (1.0 eq)

-

Anhydrous ethanol (excess, ~10-20 eq)

-

Concentrated sulfuric acid (catalytic amount, ~2-3 drops)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Toluene (for azeotropic removal of water, optional)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(oxetan-3-yl)propanoic acid and an excess of anhydrous ethanol.[2][4]

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.[2][4]

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid) and brine.[5]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[5][6]

-

Purify the crude ester by vacuum distillation to yield pure this compound.[7]

Visualized Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Synthesis and purification workflow for this compound.

Conclusion

This technical guide provides a foundational understanding of the chemical properties of this compound. While experimental data for this specific molecule is limited, the predicted properties and a detailed synthetic protocol based on established chemical principles offer a solid starting point for its laboratory preparation and characterization. The information presented herein is intended to empower researchers and drug development professionals in their exploration of novel oxetane-containing compounds. Further experimental validation of the predicted data is encouraged to build a more complete and accurate profile of this promising chemical entity.

References

- 1. CAS No. 1517851-81-8 | Chemsrc [m.chemsrc.com]

- 2. 1517851-81-8|2-(Oxetan-3-yl)propanoic acid|BLD Pharm [bldpharm.com]

- 3. This compound - CAS:1467674-35-6 - 北京迈瑞达科技有限公司 [mreda.com.cn]

- 4. Buy Ethyl 2-(3-{[(benzyloxy)carbonyl]amino}oxetan-3-yl)propanoate [smolecule.com]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. cerritos.edu [cerritos.edu]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl 2-(oxetan-3-ylidene)propanoate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-(oxetan-3-ylidene)propanoate, a molecule of interest in contemporary organic synthesis and medicinal chemistry. This document consolidates available chemical data, proposes a detailed synthetic protocol, and includes essential safety information. Notably, while the primary focus is on the more prominently documented "ylidene" isomer, this guide addresses the potential ambiguity with its saturated "yl" counterpart. The information herein is intended to support research and development activities by providing a structured and data-rich resource.

Chemical Identification and Properties

Ethyl 2-(oxetan-3-ylidene)propanoate is a substituted acrylate derivative featuring an oxetane ring. The exocyclic double bond in the "ylidene" form is a key structural feature. The alternative, singly-bonded "yl" variant, Ethyl 2-(oxetan-3-yl)propanoate, is less commonly cited in scientific literature. For clarity, this guide focuses on the compound associated with CAS number 1467674-33-4, which is Ethyl 2-(oxetan-3-ylidene)propanoate.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source |

| CAS Number | 1467674-33-4 | [1][2] |

| Molecular Formula | C₈H₁₂O₃ | [1][2] |

| Molecular Weight | 156.18 g/mol | [1][2] |

| IUPAC Name | ethyl 2-(oxetan-3-ylidene)propanoate | - |

| Synonyms | 2-Oxetan-3-yl-propionic acid ethyl ester, Ethyl 2-(3-oxetanylidene)propanoate | [1] |

| Storage | Inert atmosphere, Room Temperature | [3] |

Synthesis Methodology

This protocol is a generalized procedure based on the principles of the Horner-Wadsworth-Emmons reaction.

Materials:

-

Oxetan-3-one

-

Triethyl 2-phosphonopropionate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (for extraction)

-

Hexanes (for chromatography)

Procedure:

-

Preparation of the Ylide: a. To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) as a 60% dispersion in mineral oil. b. Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully under a stream of nitrogen. c. Add anhydrous THF to the flask to create a slurry. d. Cool the flask to 0 °C in an ice bath. e. Dissolve triethyl 2-phosphonopropionate (1.0 equivalent) in anhydrous THF and add it dropwise to the sodium hydride slurry via the dropping funnel over 30 minutes. f. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The formation of the phosphonate ylide is indicated by the cessation of hydrogen gas evolution.

-

Olefination Reaction: a. Cool the ylide solution back to 0 °C. b. Dissolve oxetan-3-one (1.2 equivalents) in anhydrous THF and add it dropwise to the ylide solution. c. After the addition, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: a. Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and add water. c. Extract the aqueous layer with ethyl acetate (3x). d. Combine the organic layers and wash with brine. e. Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator. f. The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield pure Ethyl 2-(oxetan-3-ylidene)propanoate.

Figure 1: Proposed Horner-Wadsworth-Emmons synthesis workflow.

Spectroscopic Data

Experimental spectroscopic data for Ethyl 2-(oxetan-3-ylidene)propanoate is not widely available in peer-reviewed literature. The following tables provide predicted spectral data based on computational models.

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.90 - 5.10 | m | 4H | -CH₂-O- of oxetane |

| ~4.20 | q | 2H | -O-CH₂-CH₃ |

| ~2.05 | s | 3H | =C-CH₃ |

| ~1.30 | t | 3H | -O-CH₂-CH₃ |

Note: The methylene protons of the oxetane ring are diastereotopic and may appear as complex multiplets.

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| ~168 | C=O (ester) |

| ~150 | =C(CH₃)- |

| ~125 | =C(oxetane)- |

| ~70 | -CH₂-O- of oxetane |

| ~61 | -O-CH₂-CH₃ |

| ~18 | =C-CH₃ |

| ~14 | -O-CH₂-CH₃ |

Safety and Handling

Safety data for Ethyl 2-(oxetan-3-ylidene)propanoate is limited. However, data for the structurally related compound, Ethyl 2-(oxetan-3-ylidene)acetate (CAS 922500-91-2), provides guidance on potential hazards.[8]

Table 4: Hazard Identification and Precautionary Statements

| Hazard | GHS Classification | Precautionary Statements |

| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | P264, P270, P301+P317, P330, P501 |

| Skin Irritation | Category 2 (Causes skin irritation) | P280, P302+P352, P332+P317, P362+P364 |

| Eye Irritation | Category 2 (Causes serious eye irritation) | P280, P305+P351+P338, P337+P317 |

| Acute Toxicity (Inhalation) | Warning | P261, P271, P304+P340, P319 |

Handling Recommendations:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

-

Avoid breathing vapors or mist.

-

Keep away from sources of ignition.

-

Store in a tightly closed container in a cool, dry place.

Biological Activity and Signaling Pathways

As of the date of this publication, there is no specific information in the public domain detailing the biological activity of Ethyl 2-(oxetan-3-ylidene)propanoate or its involvement in any signaling pathways. Oxetane-containing compounds, in general, are of significant interest in medicinal chemistry due to their unique physicochemical properties and their role as bioisosteres for other functional groups. Their strained four-membered ring can influence conformation and metabolic stability. Further research is required to elucidate any potential biological roles of this specific molecule.

Conclusion

Ethyl 2-(oxetan-3-ylidene)propanoate (CAS 1467674-33-4) is a compound with potential for applications in organic synthesis and drug discovery. This guide provides a consolidated resource of its known properties and a plausible, detailed protocol for its synthesis via the Horner-Wadsworth-Emmons reaction. The absence of comprehensive experimental spectral and biological data highlights opportunities for future research to further characterize this molecule and explore its potential applications. Researchers and drug development professionals are encouraged to use this guide as a foundational resource for their work with this and related compounds, while adhering to stringent safety protocols.

References

- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. achmem.com [achmem.com]

- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 5. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to Ethyl 2-(oxetan-3-yl)propanoate and its Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of Ethyl 2-(oxetan-3-yl)propanoate and its more prominent analog, Ethyl 2-(oxetan-3-ylidene)propanoate. It further delves into the significant role of the oxetane motif in modern drug discovery, offering insights into its application as a valuable scaffold for enhancing the physicochemical and pharmacokinetic properties of therapeutic candidates.

Chemical Identity and Properties

While the specific compound "this compound" is not extensively documented in the provided search results, its unsaturated counterpart, Ethyl 2-(oxetan-3-ylidene)propanoate , is well-characterized. The "ylidene" suffix indicates an exocyclic double bond from the oxetane ring to the propanoate moiety. The oxetane ring itself is a four-membered cyclic ether that has garnered substantial interest in medicinal chemistry.[1][2][3]

Below is a summary of the available quantitative data for Ethyl 2-(oxetan-3-ylidene)propanoate.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂O₃ | [4][5][6][7] |

| Molecular Weight | 156.18 g/mol | [4][6][7] |

| CAS Number | 1467674-33-4 | [4][6][7] |

| Canonical SMILES | CCOC(=O)C(=C1COC1)C | [4][5][6] |

| InChI | InChI=1S/C8H12O3/c1-3-11-8(9)6(2)7-4-10-5-7/h3-5H2,1-2H3 | [5] |

| InChIKey | VSHJKTMCWDSHFH-UHFFFAOYSA-N | [5] |

| Topological Polar Surface Area | 35.5 Ų | [4] |

| XLogP3-AA | 0.2 | [4][5] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Rotatable Bond Count | 3 | [4] |

Synthesis and Experimental Protocols

Hypothetical Synthetic Workflow:

A common method for synthesizing α,β-unsaturated esters is the Horner-Wadsworth-Emmons reaction. This would involve the reaction of an appropriate phosphonate ylide with a ketone. In this case, oxetan-3-one would be a key starting material.

Experimental Protocol (General Outline):

-

Preparation of the Phosphonate Reagent: Triethyl phosphonoacetate is deprotonated with a strong base, such as sodium hydride, in an anhydrous aprotic solvent like tetrahydrofuran (THF) at a reduced temperature (e.g., 0 °C) to form the corresponding phosphonate ylide.

-

Reaction with Oxetan-3-one: A solution of oxetan-3-one in the same solvent is added dropwise to the ylide solution.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for a specified period (typically several hours) to ensure complete reaction.

-

Work-up and Purification: The reaction is quenched with a proton source (e.g., water or a saturated aqueous solution of ammonium chloride). The product is then extracted into an organic solvent (e.g., ethyl acetate), and the organic layers are combined, washed, dried, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired Ethyl 2-(oxetan-3-ylidene)acetate. A subsequent alkylation step would be required to introduce the methyl group to form this compound.

Role in Drug Discovery and Medicinal Chemistry

The oxetane motif is increasingly recognized as a valuable building block in drug discovery.[1][3][8] Its incorporation into drug candidates can significantly improve key physicochemical and pharmacokinetic properties.

Key Advantages of the Oxetane Moiety:

-

Improved Solubility: The polar nature of the ether oxygen in the oxetane ring can enhance aqueous solubility, a critical factor for drug absorption and distribution.[9]

-

Metabolic Stability: Oxetanes can serve as bioisosteric replacements for more metabolically labile groups, such as gem-dimethyl or carbonyl functionalities, thereby increasing the metabolic stability of a compound.[3][9]

-

Reduced Lipophilicity: The introduction of an oxetane can lower the lipophilicity (logP) of a molecule, which can lead to improved pharmacokinetic profiles.

-

Three-Dimensionality: The sp³-rich, non-planar structure of the oxetane ring adds three-dimensionality to a molecule, which can facilitate more specific and potent interactions with biological targets.[3]

-

Novel Chemical Space: The use of oxetanes allows for the exploration of novel chemical space, potentially leading to the discovery of compounds with new biological activities.

Applications in Drug Design:

Oxetane-containing compounds have been investigated for a wide range of therapeutic areas, including:

-

Oncology: Paclitaxel and its derivatives, which contain a fused oxetane ring, are widely used as chemotherapeutic agents.[1]

-

Infectious Diseases: The unique properties of oxetanes make them attractive for the development of novel antiviral and antifungal agents.[2]

-

Neurodegenerative and Metabolic Disorders: The ability of oxetanes to modulate physicochemical properties is being leveraged in the design of drugs for complex diseases.[1]

The following diagram illustrates the logical workflow of incorporating an oxetane moiety to improve the properties of a lead compound in a drug discovery program.

Biological Activity and Signaling Pathways

While specific biological activities and signaling pathway interactions for this compound are not detailed in the available literature, the broader class of oxetane-containing compounds has demonstrated a wide range of biological activities.[2] These include antineoplastic, antiviral, and antifungal properties.[2] The oxetane ring can act as a pharmacophore, directly interacting with biological targets, or it can serve as a scaffold to correctly orient other functional groups for optimal binding.

Further research is necessary to elucidate the specific biological targets and mechanisms of action for this compound and its analogs.

Conclusion

Ethyl 2-(oxetan-3-ylidene)propanoate serves as a representative of the growing class of oxetane-containing molecules that are of high interest to the pharmaceutical industry. The unique structural and electronic properties of the oxetane ring offer medicinal chemists a powerful tool to overcome common challenges in drug development, such as poor solubility and metabolic instability. As synthetic methodologies for accessing diverse oxetane derivatives continue to expand, it is anticipated that their application in the design of novel therapeutics will continue to grow.

References

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxetane-containing metabolites: origin, structures, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Page loading... [wap.guidechem.com]

- 5. PubChemLite - Ethyl 2-(oxetan-3-ylidene)propanoate (C8H12O3) [pubchemlite.lcsb.uni.lu]

- 6. 2-Oxetan-3-yl-propionic acid ethyl ester | 1467674-33-4 | SIC67433 [biosynth.com]

- 7. achmem.com [achmem.com]

- 8. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl 2-(oxetan-3-ylidene)propanoate

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties of Ethyl 2-(oxetan-3-ylidene)propanoate. It includes a summary of its quantitative data, a representative experimental protocol for its synthesis, and a visualization of its molecular structure. This document is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry and drug development.

Note on Nomenclature: The query specified "Ethyl 2-(oxetan-3-yl)propanoate". However, the available scientific data consistently refers to "Ethyl 2-(oxetan-3-ylidene)propanoate". The "-ylidene" suffix indicates a double bond between the propanoate group and the oxetane ring, which is reflected in the provided data. This guide will focus on the well-documented ylidene compound.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of Ethyl 2-(oxetan-3-ylidene)propanoate.

| Property | Value | Reference |

| Molecular Weight | 156.18 g/mol | [1][2][3] |

| Molecular Formula | C₈H₁₂O₃ | [1][2][3] |

| CAS Number | 1467674-33-4 | [1][2][3] |

| Monoisotopic Mass | 156.078644241 Da | [1] |

| Topological Polar Surface Area | 35.5 Ų | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 3 | [1] |

Molecular Structure

The chemical structure of Ethyl 2-(oxetan-3-ylidene)propanoate is depicted below.

Experimental Protocols

Representative Synthesis Protocol: Horner-Wadsworth-Emmons Reaction

Objective: To synthesize an α,β-unsaturated ester, such as Ethyl 2-(oxetan-3-ylidene)propanoate, from a phosphonate ester and a ketone.

Materials:

-

Triethyl phosphonoacetate

-

Oxetan-3-one

-

Sodium hydride (NaH) as a 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (for extraction)

-

Hexanes (for extraction and chromatography)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with sodium hydride (1.1 equivalents) under a nitrogen atmosphere.

-

Solvent Addition: Anhydrous THF is added to the flask, and the suspension is cooled to 0 °C in an ice bath.

-

Phosphonate Addition: Triethyl phosphonoacetate (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the stirred suspension of NaH over 15-20 minutes, maintaining the temperature at 0 °C. The mixture is stirred for an additional 30 minutes at 0 °C after the addition is complete to allow for the formation of the ylide.

-

Ketone Addition: Oxetan-3-one (1.2 equivalents), dissolved in anhydrous THF, is added dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of NH₄Cl at 0 °C.

-

Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure Ethyl 2-(oxetan-3-ylidene)propanoate.

-

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Logical Relationships in Synthesis

The following diagram illustrates the logical workflow of the representative synthesis protocol.

References

An In-depth Technical Guide to Ethyl 2-(oxetan-3-ylidene)propanoate for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ethyl 2-(oxetan-3-ylidene)propanoate, a heterocyclic compound of increasing interest in medicinal chemistry. The oxetane motif is a valuable surrogate for gem-dimethyl and carbonyl groups, often leading to improved physicochemical properties such as aqueous solubility and metabolic stability. This document details the chemical properties, synthesis, and potential applications of ethyl 2-(oxetan-3-ylidene)propanoate in drug discovery and development. It is intended for researchers, scientists, and professionals in the pharmaceutical industry who are exploring novel scaffolds and building blocks for therapeutic agents.

Introduction and IUPAC Nomenclature

The compound with the common name "ethyl 2-(oxetan-3-yl)propanoate" is systematically named ethyl 2-(oxetan-3-ylidene)propanoate according to IUPAC nomenclature. The term "ylidene" signifies a double bond connecting the propanoate moiety to the oxetane ring. This structural feature is critical to the compound's reactivity and chemical properties.

The oxetane ring, a four-membered heterocycle containing one oxygen atom, has gained significant attention in drug discovery. Its incorporation into molecules can favorably modulate properties such as lipophilicity, metabolic stability, and conformational rigidity.[1] Ethyl 2-(oxetan-3-ylidene)propanoate serves as a key intermediate for introducing the oxetane scaffold into more complex molecules.

Physicochemical Properties

A summary of the key physicochemical properties of ethyl 2-(oxetan-3-ylidene)propanoate and its primary synthetic precursor, oxetan-3-one, is presented in Table 1. This data is essential for its application in synthetic chemistry and for understanding its behavior in biological systems.

| Property | Ethyl 2-(oxetan-3-ylidene)propanoate | Oxetan-3-one |

| CAS Number | 1467674-33-4 | 6704-31-0 |

| Molecular Formula | C₈H₁₂O₃ | C₃H₄O₂ |

| Molecular Weight | 156.18 g/mol | 72.06 g/mol |

| Appearance | Not specified (likely a liquid) | Liquid |

| Canonical SMILES | CCOC(=O)C(=C1COC1)C | C1C(=O)OC1 |

Synthesis of Ethyl 2-(oxetan-3-ylidene)propanoate

The primary and most effective method for the synthesis of ethyl 2-(oxetan-3-ylidene)propanoate is the Horner-Wadsworth-Emmons (HWE) reaction . This olefination reaction involves the condensation of a phosphonate-stabilized carbanion with a ketone, in this case, oxetan-3-one. The HWE reaction is favored for its high yield and stereoselectivity, predominantly forming the (E)-alkene.[2]

An alternative, though often less efficient, method is the Wittig reaction , which utilizes a phosphonium ylide. The general synthetic workflow for the Horner-Wadsworth-Emmons approach is depicted below.

General Synthetic Workflow

Caption: General workflow for the synthesis of ethyl 2-(oxetan-3-ylidene)propanoate.

Detailed Experimental Protocol (Horner-Wadsworth-Emmons Reaction)

-

Preparation of the Phosphonate Reagent (Triethyl 2-phosphonopropanoate):

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), combine triethyl phosphite and ethyl 2-bromopropanoate.

-

Heat the mixture (typically >100 °C) for several hours to facilitate the Arbuzov reaction.

-

Monitor the reaction by an appropriate method (e.g., TLC, GC-MS).

-

Upon completion, purify the resulting triethyl 2-phosphonopropanoate, usually by vacuum distillation.

-

-

Olefination Reaction:

-

To a solution of triethyl 2-phosphonopropanoate in a suitable anhydrous solvent (e.g., tetrahydrofuran, THF), add a strong base (e.g., sodium hydride) at a reduced temperature (e.g., 0 °C) to generate the phosphonate carbanion.

-

Stir the mixture for a period to ensure complete formation of the carbanion.

-

Slowly add a solution of oxetan-3-one in the same anhydrous solvent to the carbanion solution.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete.

-

Quench the reaction carefully with an aqueous solution (e.g., saturated ammonium chloride).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield ethyl 2-(oxetan-3-ylidene)propanoate.

-

Spectroscopic Data

The structural confirmation of ethyl 2-(oxetan-3-ylidene)propanoate is achieved through standard spectroscopic methods. The expected data are summarized in Table 2.

| Spectroscopic Method | Expected Data |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), a singlet for the methyl group on the double bond, and signals for the methylene protons of the oxetane ring. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the quaternary carbons of the double bond, the carbons of the oxetane ring, and the carbons of the ethyl and methyl groups. |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the α,β-unsaturated ester, the C=C stretch, and the C-O-C stretch of the oxetane ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (156.18 g/mol ). |

Applications in Drug Discovery and Medicinal Chemistry

Ethyl 2-(oxetan-3-ylidene)propanoate is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The oxetane moiety is often introduced to modulate the properties of a lead compound.

Role as a Bioisostere

The oxetane ring can serve as a polar surrogate for gem-dimethyl or carbonyl groups. This substitution can lead to:

-

Improved Aqueous Solubility: The polar nature of the ether linkage in the oxetane can enhance the solubility of a compound, which is often a challenge in drug development.

-

Enhanced Metabolic Stability: Replacing metabolically labile groups with an oxetane can block sites of metabolism, thereby increasing the half-life of a drug candidate.

-

Favorable Conformational Constraints: The rigid structure of the oxetane ring can lock a molecule in a bioactive conformation, potentially increasing its potency and selectivity for its biological target.

Potential Therapeutic Areas

While specific biological activity for ethyl 2-(oxetan-3-ylidene)propanoate is not widely reported, structurally related oxetane-containing compounds have been investigated in various therapeutic areas. For example, oxetane-containing indole analogues have been synthesized and evaluated as inhibitors of tubulin polymerization for their potential as anticancer agents.[1] This suggests that derivatives of ethyl 2-(oxetan-3-ylidene)propanoate could be explored in oncology and other diseases where modulation of protein-protein interactions is a therapeutic strategy.

Logical Workflow for Drug Discovery

The integration of ethyl 2-(oxetan-3-ylidene)propanoate into a drug discovery program would typically follow the workflow illustrated below.

Caption: A typical drug discovery workflow incorporating ethyl 2-(oxetan-3-ylidene)propanoate.

Conclusion

Ethyl 2-(oxetan-3-ylidene)propanoate is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis via the Horner-Wadsworth-Emmons reaction provides a reliable route to this intermediate. The unique properties of the oxetane moiety make it an attractive functional group for the development of novel therapeutic agents with improved physicochemical and pharmacokinetic profiles. Further exploration of derivatives of ethyl 2-(oxetan-3-ylidene)propanoate is warranted to fully realize their therapeutic potential.

References

Spectroscopic Data of Ethyl 2-(oxetan-3-yl)propanoate: A Technical Guide

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of Ethyl 2-(oxetan-3-yl)propanoate. Due to the absence of publicly available experimental spectroscopic data for this specific compound, this document presents predicted data and the experimental data of structurally related compounds to serve as a reference for researchers, scientists, and drug development professionals. Detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) are provided to guide the acquisition of data for this and similar small molecules. Furthermore, a proposed synthetic pathway and a general experimental workflow are visualized to aid in the practical application of this information.

Introduction

This compound is a small organic molecule containing an oxetane ring, a four-membered cyclic ether. The oxetane motif has garnered significant interest in medicinal chemistry as it can serve as a versatile surrogate for other functional groups, often improving physicochemical properties such as solubility and metabolic stability. A thorough understanding of the spectroscopic properties of oxetane-containing compounds is crucial for their synthesis, characterization, and application in drug discovery and development. This guide aims to provide a foundational resource for the spectroscopic analysis of this compound.

Predicted and Comparative Spectroscopic Data

As of the date of this publication, no experimental spectroscopic data for this compound has been found in publicly accessible databases. Therefore, this section presents predicted spectroscopic data and experimental data for closely related compounds to provide an estimated spectroscopic profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation of organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for the related compound, Ethyl propionate.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.1 - 4.2 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~4.5 - 4.7 | Multiplet | 2H | Oxetane CH₂ |

| ~3.5 - 3.7 | Multiplet | 1H | Oxetane CH |

| ~2.5 - 2.7 | Multiplet | 1H | Propanoate CH |

| ~1.2 - 1.3 | Triplet | 3H | -O-CH₂-CH₃ |

| ~1.1 - 1.2 | Doublet | 3H | Propanoate CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~173 - 175 | C=O |

| ~70 - 72 | Oxetane CH₂ |

| ~60 - 62 | -O-CH₂ -CH₃ |

| ~45 - 47 | Propanoate CH |

| ~38 - 40 | Oxetane CH |

| ~14 - 15 | -O-CH₂-CH₃ |

| ~12 - 14 | Propanoate CH₃ |

Table 3: Experimental ¹H and ¹³C NMR Data for Ethyl Propionate in CDCl₃

| Nucleus | Chemical Shift (ppm) |

| ¹H | 4.1 (q, 2H), 2.3 (q, 2H), 1.2 (t, 3H), 1.1 (t, 3H) |

| ¹³C | 174.6, 60.4, 27.7, 9.2 |

Infrared (IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule. The predicted and comparative IR data are summarized below.

Table 4: Predicted and Comparative IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Compound |

| ~2980 - 2850 | C-H stretch (alkane) | This compound (Predicted) |

| ~1735 | C=O stretch (ester) | This compound (Predicted) |

| ~1180 | C-O stretch (ester) | This compound (Predicted) |

| ~980 | C-O-C stretch (oxetane) | This compound (Predicted) |

| 2982, 2944, 2879 | C-H stretch (alkane) | Ethyl Propionate (Experimental) |

| 1740 | C=O stretch (ester) | Ethyl Propionate (Experimental) |

| 1188 | C-O stretch (ester) | Ethyl Propionate (Experimental) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 158.09 | [M]⁺ (Molecular Ion) |

| 113.06 | [M - OCH₂CH₃]⁺ |

| 85.06 | [M - COOCH₂CH₃]⁺ |

| 57.03 | [C₄H₉]⁺ |

Experimental Protocols

The following are generalized experimental protocols for acquiring spectroscopic data for small organic molecules like this compound.

NMR Spectroscopy

3.1.1. ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters for a 400 MHz spectrometer include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.[1]

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Integrate the signals and reference the spectrum to the internal standard (TMS at 0 ppm) or the residual solvent peak.

3.1.2. ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Instrument Setup: Use the same sample and initial setup as for ¹H NMR.

-

Data Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Typical parameters for a 100 MHz (for ¹³C) spectrometer include a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.[1][2]

-

Data Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the internal standard (TMS at 0 ppm) or the solvent peak (e.g., CDCl₃ at 77.16 ppm).[2]

FT-IR Spectroscopy

-

Sample Preparation (Neat Liquid): Place a drop of the liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory or between two salt plates (e.g., NaCl, KBr) for transmission analysis.[3][4][5]

-

Instrument Setup: Place the sample holder in the spectrometer.

-

Data Acquisition: Collect a background spectrum of the empty ATR crystal or clean salt plates. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.[3]

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrument Setup:

-

GC: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). Set the injector temperature to 250°C and the transfer line temperature to 280°C. Use helium as the carrier gas at a constant flow rate of 1 mL/min. The oven temperature program can be set, for example, to start at 50°C for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

-

MS: Set the ion source temperature to 230°C and the quadrupole temperature to 150°C. Use electron ionization (EI) at 70 eV. Acquire data in full scan mode over a mass range of m/z 40-400.

-

-

Data Acquisition: Inject 1 µL of the sample solution into the GC-MS system.

-

Data Analysis: Analyze the resulting chromatogram to determine the retention time of the compound. Examine the mass spectrum of the corresponding peak to determine the molecular weight and fragmentation pattern.

Proposed Synthesis and Experimental Workflow

A plausible synthetic route to this compound involves the reaction of a suitable nucleophile with oxetan-3-one.

Proposed Synthetic Pathway

A potential synthesis could involve a Wittig or Horner-Wadsworth-Emmons reaction with oxetan-3-one to introduce the propanoate side chain, followed by reduction of the resulting double bond.[6][7][8]

Caption: Proposed two-step synthesis of this compound.

General Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a novel compound like this compound.

Caption: General workflow for synthesis and spectroscopic analysis.

Conclusion

While experimental spectroscopic data for this compound is not currently available, this technical guide provides a valuable resource for researchers by presenting predicted data, comparative data from related compounds, and detailed, generalized experimental protocols. The proposed synthetic pathway and experimental workflow offer a practical framework for the synthesis and characterization of this and other novel oxetane-containing molecules. This information is intended to facilitate future research and development in the field of medicinal chemistry and drug discovery.

References

- 1. chem.uiowa.edu [chem.uiowa.edu]

- 2. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. researchgate.net [researchgate.net]

- 6. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Copper-Catalyzed Four-Component A3-Based Cascade Reaction: Facile Synthesis of 3-Oxetanone-Derived Spirocycles [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the ¹³C NMR Data of Ethyl 2-(oxetan-3-yl)propanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) data for Ethyl 2-(oxetan-3-yl)propanoate. Due to the absence of publicly available experimental spectra for this specific compound, this guide synthesizes data from analogous structures and employs established principles of NMR spectroscopy to offer a reliable prediction of its ¹³C NMR spectrum. This document is intended to support research and development activities by providing a foundational understanding of the expected spectroscopic characteristics of this molecule.

Predicted ¹³C NMR Data

The predicted chemical shifts for this compound are summarized in the table below. These values are estimated based on the known ¹³C NMR data of ethyl propionate and various 3-substituted oxetane derivatives. The numbering of the carbon atoms corresponds to the structure depicted in the diagram below.

| Carbon Atom | Chemical Environment | Predicted Chemical Shift (δ, ppm) |

| 1 | -C H₃ (Ethyl) | ~14 |

| 2 | -O-C H₂- (Ethyl) | ~61 |

| 3 | C =O (Ester) | ~173 |

| 4 | -C H(α) | ~45 |

| 5 | -C H₃ (Propanoate) | ~16 |

| 6 | -C H- (Oxetane) | ~35 |

| 7, 8 | -O-C H₂- (Oxetane) | ~72 |

Experimental Protocol for ¹³C NMR Spectroscopy

The following section outlines a standard protocol for acquiring a ¹³C NMR spectrum of this compound. This protocol is based on established methodologies for small organic molecules.[1]

1. Sample Preparation:

-

Dissolve approximately 10-50 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

The data should be acquired on a spectrometer operating at a ¹³C frequency of, for example, 101 MHz or 125 MHz.[2]

-

Ensure the spectrometer is properly tuned and shimmed for the sample.

3. Data Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: Approximately 240 ppm (e.g., -20 to 220 ppm).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.

-

Number of Scans (ns): 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Temperature: 298 K (25 °C).

4. Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Reference the spectrum to the TMS signal at 0.0 ppm.

-

Perform baseline correction.

-

Integrate the peaks (note: in proton-decoupled ¹³C NMR, peak integrals are not always proportional to the number of carbons).

Visualizations

Molecular Structure and Carbon Numbering

The following diagram illustrates the chemical structure of this compound with the carbon atoms numbered for clear identification in the data table.

Caption: Structure of this compound with carbon numbering.

Experimental Workflow for ¹³C NMR

This diagram outlines the general workflow for obtaining a ¹³C NMR spectrum.

Caption: Workflow for ¹³C NMR Spectroscopy.

References

Technical Guide: Solubility Profile of Ethyl 2-(oxetan-3-yl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of Ethyl 2-(oxetan-3-yl)propanoate (CAS No. 1467674-35-6), a compound of interest in medicinal chemistry due to its oxetane moiety. Despite a comprehensive search of available scientific literature and chemical databases, no specific quantitative solubility data for this compound in aqueous or organic solvents has been publicly reported. This document summarizes the general solubility characteristics of oxetane-containing compounds, provides a generalized experimental protocol for determining solubility, and outlines a logical workflow for such a determination.

Introduction to Oxetanes and Solubility

Oxetanes are four-membered heterocyclic ethers that have gained significant attention in drug discovery. The incorporation of an oxetane ring into a molecule can favorably modulate its physicochemical properties. Generally, the oxetane moiety is considered a "hydrophilic handle" that can:

-

Increase aqueous solubility: The oxygen atom in the oxetane ring can act as a hydrogen bond acceptor, improving interactions with water molecules.

-

Reduce lipophilicity (LogP): Compared to their carbocyclic or gem-dimethyl analogues, oxetanes often exhibit lower lipophilicity.

-

Improve metabolic stability: The oxetane ring is generally more resistant to metabolic degradation than other functional groups.

While these trends are widely acknowledged, the precise impact on solubility is highly dependent on the overall structure of the molecule.

Quantitative Solubility Data for this compound

As of the date of this guide, there is no publicly available quantitative data detailing the solubility of this compound in common laboratory solvents. The table below is provided as a template for researchers to populate once experimental data is obtained.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method | Reference |

| Water | 25 | Data not available | Data not available | ||

| Phosphate-Buffered Saline (pH 7.4) | 25 | Data not available | Data not available | ||

| Methanol | 25 | Data not available | Data not available | ||

| Ethanol | 25 | Data not available | Data not available | ||

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | ||

| Acetonitrile | 25 | Data not available | Data not available | ||

| Dichloromethane | 25 | Data not available | Data not available | ||

| Ethyl Acetate | 25 | Data not available | Data not available |

Experimental Protocol: Determination of Thermodynamic Solubility

The following is a generalized protocol for determining the thermodynamic solubility of a compound like this compound using the shake-flask method, which is considered the gold standard.

3.1. Materials

-

This compound (solid)

-

Selected solvents (e.g., water, PBS, ethanol, DMSO)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or other quantitative analytical technique.

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The excess solid should be clearly visible.

-

Seal the vials tightly.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-to-equilibrium study is recommended.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining undissolved solid.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the supernatant, being cautious not to disturb the solid pellet.

-

Filter the aliquot through a syringe filter to remove any remaining microscopic particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method or another appropriate quantitative technique.

-

Prepare a calibration curve using standards of known concentrations of this compound.

-

Determine the concentration of the analyte in the diluted samples by interpolating from the calibration curve.

-

-

Calculation:

-

Calculate the solubility of this compound in the original solvent, taking into account the dilution factor.

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Signaling Pathways and Experimental Workflows

A thorough search of scientific literature did not reveal any established signaling pathways or specific experimental workflows in which this compound is a known modulator or key component. Research in this area is likely in the exploratory phase. The logical relationship for investigating the biological activity of a novel compound like this would typically follow the workflow below.

"natural occurrence of oxetane-containing compounds"

An In-depth Technical Guide to the Natural Occurrence of Oxetane-Containing Compounds

Introduction

The oxetane ring, a four-membered cyclic ether, is a fascinating and increasingly important structural motif in medicinal chemistry and drug development. While once considered a synthetic curiosity, the discovery of a diverse array of naturally occurring compounds containing this strained ring system has highlighted its significance as a privileged scaffold in nature. These molecules, found in sources ranging from terrestrial plants and bacteria to marine algae and sponges, exhibit a remarkable range of biological activities, including potent anticancer, antibiotic, and antifungal properties. This guide provides a comprehensive overview of the natural occurrence of oxetane-containing compounds, their biosynthesis, methods for their isolation, and their known biological activities, tailored for researchers, scientists, and drug development professionals.

Prominent Naturally Occurring Oxetane-Containing Compounds

The structural diversity of naturally occurring oxetanes is significant. Below is a summary of some of the most well-studied examples, their natural sources, and their reported biological activities.

| Compound Class/Name | Natural Source(s) | Reported Biological Activity |

| Paclitaxel (Taxol®) | Bark of the Pacific yew tree (Taxus brevifolia) and other Taxus species | Anticancer (microtubule stabilizer) |

| Dictyoxetanes | Brown algae of the genus Dictyota | Cytotoxic, potential anticancer |

| Oxetin | Streptomyces species (bacteria) | Antibiotic, herbicidal |

| Merrilactone A | Illicium merrillianum (a type of star anise) | Neurotrophic activity |

| Trewiasine | Trewia nudiflora (a plant) | Cytotoxic |

| Cymobarbatins | Green algae of the genus Cymopolia | Antibacterial |

Biosynthesis of the Oxetane Ring

The formation of the strained four-membered oxetane ring in natural products is a complex enzymatic process that is not yet fully understood for all known compounds. However, significant progress has been made in elucidating the biosynthetic pathway of paclitaxel, which serves as the best-studied example.

The oxetane ring in paclitaxel is formed late in the biosynthetic pathway through the action of a specific cytochrome P450 enzyme, taxoid 10β-hydroxylase. This enzyme catalyzes the hydroxylation of a precursor molecule, followed by an intramolecular cyclization to form the oxetane ring. This key step is illustrated in the pathway below.

A more generalized enzymatic approach to oxetane ring formation can be conceptualized as a multi-step intramolecular cyclization, often involving an initial oxidation event to generate a reactive intermediate.

"introduction to oxetane chemistry"

An In-depth Technical Guide to Oxetane Chemistry for Researchers, Scientists, and Drug Development Professionals

Introduction

Oxetanes are four-membered saturated heterocyclic ethers that have transitioned from a synthetic curiosity to a cornerstone in modern medicinal chemistry and materials science.[1][2][3][4] Their unique combination of high ring strain, polarity, and three-dimensionality makes them valuable motifs for fine-tuning the physicochemical properties of molecules.[4][5] This guide provides a comprehensive overview of the synthesis, reactivity, and application of oxetanes, with a focus on their role in drug discovery.

The parent compound, oxetane, possesses a significant ring strain of approximately 25.5 kcal/mol, which is comparable to that of an epoxide (27.3 kcal/mol) and much greater than that of tetrahydrofuran (5.6 kcal/mol).[2] This inherent strain is the primary driver for its reactivity, particularly in ring-opening reactions.[6][7] Structurally, the oxetane ring is nearly planar but can adopt a slightly puckered conformation, with the degree of puckering influenced by substitution.[2][8] This structural feature, combined with the electron-withdrawing nature of the oxygen atom, allows oxetanes to serve as effective bioisosteres for common functional groups like gem-dimethyl and carbonyl moieties.[1][3][4][9][10][11]

The incorporation of oxetanes into drug candidates has been shown to improve critical properties such as aqueous solubility, metabolic stability, and lipophilicity, while also modulating the basicity of nearby amines.[3][4][5][12][13] The only FDA-approved drug containing this motif is the renowned anticancer agent Paclitaxel (Taxol), where the oxetane ring is crucial for its bioactivity.[3][4][8]

Physical and Chemical Properties

The fundamental properties of the oxetane ring dictate its behavior and utility. The strained bond angles and lengths differ significantly from ideal tetrahedral geometry, contributing to its high reactivity.

| Property | Value | Reference |

| Ring Strain Energy | 25.5 kcal/mol | [2] |

| C-O Bond Length | 1.46 Å | [1] |

| C-C Bond Length | 1.53 Å | [1] |

| C-O-C Bond Angle | 90.2° | [1] |

| C-C-O Bond Angle | 92.0° | [1] |

| C-C-C Bond Angle | 84.8° | [1] |

| Puckering Angle | 8.7° | [2][8] |

Synthesis of Oxetanes

The construction of the strained four-membered oxetane ring can be achieved through several strategic approaches. The most common methods involve intramolecular cyclizations or cycloaddition reactions.

Caption: Key synthetic pathways to the oxetane core.

Intramolecular C-O Bond Formation (Williamson Etherification)

The most prevalent method for synthesizing oxetanes is the intramolecular cyclization of a 1,3-diol derivative.[14] This approach involves converting one of the hydroxyl groups into a good leaving group (e.g., a tosylate or halide), followed by deprotonation of the remaining hydroxyl group with a base to facilitate an intramolecular S(_N)2 reaction.

Experimental Protocol: Synthesis of 2-Aryl-Substituted Oxetanes from 1,3-Diols [1]

This protocol is adapted from the enantioselective synthesis reported by Soai et al. (1986).

-

Enantioselective Reduction: A chiral reducing catalyst is generated in situ from lithium borohydride and a chiral ligand. The corresponding β-halo ketone is then reduced to the enantioenriched secondary alcohol.

-

Acetylation: The resulting alcohol is acetylated to protect the hydroxyl group and prevent side reactions.

-

Cyclization: The acetylated β-halo alcohol is treated with a base, such as potassium hydroxide (KOH), to promote the intramolecular Williamson etherification. The alkoxide formed attacks the carbon bearing the halide, displacing it and forming the oxetane ring without racemization.

-

Purification: The crude product is purified using standard techniques such as column chromatography to yield the enantioenriched 2-aryl-substituted oxetane. Yields for the cyclization step are typically good, with enantiomeric excesses ranging from 79–89%.[1]

Paternò-Büchi Reaction ([2+2] Photocycloaddition)

The Paternò-Büchi reaction is a powerful photochemical method for the one-step synthesis of oxetanes.[15][16] It involves a [2+2] cycloaddition between an electronically excited carbonyl compound and a ground-state alkene.[16][17] The reaction can proceed through either the singlet or triplet excited state of the carbonyl, which influences the stereochemical outcome.[17] The mechanism often involves the formation of a biradical intermediate.[15][17]

Experimental Protocol: Visible-Light-Mediated Paternò-Büchi Reaction [18][19]

This protocol is a modern variation that avoids high-energy UV light by using a photocatalyst.

-

Reaction Setup: In a reaction vial, combine the aryl glyoxylate (carbonyl compound), the alkene, and an iridium-based photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆).

-

Degassing: The reaction mixture is dissolved in a suitable solvent (e.g., dichloromethane) and degassed via sparging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can quench the excited states.

-

Irradiation: The vial is sealed and placed in front of a visible light source (e.g., a blue LED lamp) and stirred at room temperature.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the desired oxetane. Yields can be as high as 99%.[18]

Reactivity of Oxetanes

The high ring strain of oxetanes makes them susceptible to ring-opening reactions under various conditions, providing access to valuable functionalized propanol derivatives.[6][20] This reactivity is a key feature in both synthetic applications and materials science, particularly in polymerization.

Caption: Major pathways for the nucleophilic ring-opening of oxetanes.

Lewis Acid-Catalyzed Ring Opening

Lewis acids activate the oxetane by coordinating to the ring oxygen, making the ring more susceptible to nucleophilic attack. This method is highly effective for regioselective ring opening.

Experimental Protocol: Ring Opening with Organometallic Reagents

-

Reaction Setup: An oven-dried flask is charged with the substituted oxetane and dissolved in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere.

-

Cooling: The solution is cooled to a low temperature (e.g., -78 °C or 0 °C) using a dry ice/acetone or ice bath.

-

Addition of Lewis Acid: A Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), is added dropwise to the solution.

-

Addition of Nucleophile: The organometallic nucleophile (e.g., Phenylmagnesium bromide, PhMgBr) is added slowly to the reaction mixture. The reaction is stirred at the low temperature for a specified period.

-

Quenching: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the ring-opened product. Yields for this type of reaction are often high (e.g., 84% with PhMgBr).

Cationic Ring-Opening Polymerization (CROP)

Oxetanes are important monomers in the field of polymer science.[21][22] Due to their ring strain, they readily undergo cationic ring-opening polymerization to form polyethers (polyoxetanes).[23][24] This process is typically initiated by Lewis acids or other cationic initiators.[24] The resulting polymers have applications as binders, coatings, and adhesives, exhibiting properties like enhanced thermal stability.[21][25]

Applications in Drug Discovery

The rise of oxetanes in medicinal chemistry is largely due to their role as "magic fragments" that can predictably and beneficially alter the properties of a drug candidate.[1][3][13]

Bioisosteric Replacement

Oxetanes are widely used as bioisosteres for two common functionalities: the gem-dimethyl group and the carbonyl group.[3][4][9]

-

gem-Dimethyl Replacement: Substituting a gem-dimethyl group with a 3,3-disubstituted oxetane can block metabolically labile C-H bonds without the associated increase in lipophilicity.[3][4] This often leads to improved metabolic stability and aqueous solubility.[5][13]

-

Carbonyl Replacement: An oxetane can mimic the hydrogen-bond accepting capability and dipole moment of a carbonyl group.[3] This replacement can enhance metabolic stability against enzymatic degradation of ketones, esters, or amides while improving solubility.[3][9]

Caption: Workflow showing oxetane use in lead optimization.

Modulation of Physicochemical Properties

The introduction of an oxetane motif has a profound and often predictable impact on key drug-like properties.

| Property Affected | Impact of Oxetane Incorporation | Reference |

| Aqueous Solubility | Significantly increased (factors of 4 to >4000) due to the polar ether functionality and disruption of crystal packing. | [5][13] |

| Lipophilicity (LogD) | Generally decreased, as the polar oxetane replaces a nonpolar group, leading to a more favorable hydrophilic/lipophilic balance. | [3][10] |

| Metabolic Stability | Often increased by replacing metabolically vulnerable groups (e.g., benzylic protons) with the more stable oxetane ring. | [3][5] |

| Amine Basicity (pKa) | The electron-withdrawing effect of the oxetane oxygen reduces the pKa of adjacent amine groups, which can improve cell permeability and reduce off-target effects. | [3][8] |

| Molecular Conformation | Imparts three-dimensionality and conformational rigidity, which can enhance binding affinity and selectivity for the target protein. | [4][5] |

Conclusion

Oxetane chemistry has matured into an indispensable tool for medicinal chemists and materials scientists. The unique structural and electronic properties of this strained four-membered ring provide a powerful strategy for modulating molecular properties in a rational manner. Advances in synthetic methodologies, including robust cyclization techniques and photocatalytic cycloadditions, have made a diverse array of functionalized oxetanes readily accessible.[1][18] As a result, the strategic incorporation of oxetanes continues to be a highly successful approach for overcoming challenges in drug discovery, from improving pharmacokinetic profiles to accessing novel chemical space. The continued exploration of oxetane synthesis and reactivity will undoubtedly lead to the development of new therapeutics and advanced materials.

References

- 1. pubs.acs.org [pubs.acs.org]